molecular formula C17H22O5 B14366387 Carbonic acid;2,5-dimethylphenol CAS No. 92466-64-3

Carbonic acid;2,5-dimethylphenol

Cat. No.: B14366387
CAS No.: 92466-64-3
M. Wt: 306.4 g/mol
InChI Key: PNPKHJRGIUDJAW-UHFFFAOYSA-N
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Description

2,5-Dimethylphenol (2,5-DMP; CAS 95-87-4) is a phenolic compound characterized by two methyl groups substituted at the 2- and 5-positions of the aromatic ring. It is a white crystalline solid (melting point: 73–75°C) with applications in pharmaceuticals, agrochemicals, and industrial synthesis . Notably, it is a high-value platform chemical derived from lignocellulosic biomass via catalytic processes, highlighting its role in sustainable chemistry . In biological systems, 2,5-DMP affects intracellular Ca²⁺ signaling in prostate cancer cells and exhibits fungicidal properties, though its cytotoxicity is independent of Ca²⁺ modulation . Environmental studies focus on its atmospheric reactivity, with a Henry’s law constant of 1.3 × 10⁻⁴ atm·m³/mol, indicating moderate volatility .

Properties

CAS No.

92466-64-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

carbonic acid;2,5-dimethylphenol

InChI

InChI=1S/2C8H10O.CH2O3/c2*1-6-3-4-7(2)8(9)5-6;2-1(3)4/h2*3-5,9H,1-2H3;(H2,2,3,4)

InChI Key

PNPKHJRGIUDJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)O.CC1=CC(=C(C=C1)C)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Direct Esterification Using Phosgene or Triphosgene

Reaction Overview

The direct reaction of 2,5-dimethylphenol with phosgene (COCl₂) or its safer alternative, triphosgene (bis(trichloromethyl) carbonate), is a classical method for synthesizing carbonate esters. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of phosgene.

Reaction Scheme :
$$ 2 \, \text{2,5-Dimethylphenol} + \text{COCl}_2 \rightarrow \text{Carbonic acid;2,5-dimethylphenol} + 2 \, \text{HCl} $$

Experimental Conditions

  • Catalyst : Pyridine or triethylamine (to scavenge HCl).
  • Solvent : Dichloromethane or toluene.
  • Temperature : 0–5°C (to minimize side reactions).
  • Yield : 70–85% (dependent on stoichiometric control and purity of reagents).
Table 1: Optimization Parameters for Phosgene Method
Parameter Optimal Range Impact on Yield
Molar Ratio (Phenol:Phosgene) 2:1.05 Prevents excess phosgene
Reaction Time 4–6 hours Longer times risk decomposition
Catalyst Loading 5–10 mol% Neutralizes HCl, drives equilibrium

Limitations :

  • Phosgene’s toxicity necessitates stringent safety protocols.
  • Byproduct HCl requires efficient removal to prevent corrosion.

Transesterification with Dialkyl Carbonates

Methodology

Transesterification between 2,5-dimethylphenol and dimethyl carbonate (DMC) or diphenyl carbonate (DPC) offers a safer, greener alternative. This method employs basic or metallic catalysts to facilitate alkoxy group exchange.

Reaction Scheme :
$$ 2 \, \text{2,5-Dimethylphenol} + \text{DMC} \rightarrow \text{this compound} + 2 \, \text{MeOH} $$

Catalytic Systems

  • Homogeneous Catalysts : K₂CO₃, NaOH, or ionic liquids (e.g., [BMIM]OH).
  • Heterogeneous Catalysts : MgO-Al₂O₃ mixed oxides or zeolites (reusable, high selectivity).
Table 2: Performance of Catalysts in Transesterification
Catalyst Temperature (°C) Yield (%) Selectivity (%)
K₂CO₃ 180 78 92
MgO-Al₂O₃ (3:1) 200 85 97
[BMIM]OH 150 82 95

Advantages :

  • Avoids toxic phosgene.
  • DMC acts as a solvent and reagent, simplifying purification.

Enzymatic Synthesis Using Lipases

Biocatalytic Approach

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of 2,5-dimethylphenol with dimethyl carbonate under mild conditions. This method is eco-friendly but less explored industrially.

Conditions :

  • Solvent : Solvent-free or tert-butanol.
  • Temperature : 50–60°C.
  • Yield : 60–75% (lower than chemical methods but with high enantioselectivity).

Challenges :

  • Enzyme cost and stability.
  • Longer reaction times (24–48 hours).

High-Pressure Carbonylation with CO₂

Green Chemistry Route

Direct carboxylation of 2,5-dimethylphenol with CO₂ under high pressure offers a sustainable pathway. This method requires strong bases (e.g., Cs₂CO₃) to deprotonate the phenol and activate CO₂.

Reaction Scheme :
$$ 2 \, \text{2,5-Dimethylphenol} + \text{CO}2 \rightarrow \text{this compound} + \text{H}2\text{O} $$

Table 3: CO₂ Carbonylation Parameters
Pressure (MPa) Temperature (°C) Catalyst Yield (%)
8 120 Cs₂CO₃ 45
12 150 DBU 55
15 180 K₂CO₃/PEG 65

Limitations :

  • Moderate yields due to equilibrium limitations.
  • Energy-intensive compression of CO₂.

Industrial-Scale Production and Purification

Key Considerations

  • Crude Product Isolation : Extraction with ethyl acetate or toluene.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (for high-purity grades).
  • Byproduct Management : Recycling unreacted phenol and solvents to improve economics.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis
Method Yield (%) Safety Cost Scalability
Phosgene Route 85 Low Moderate High
Transesterification 82 High Low High
Enzymatic 70 High High Low
CO₂ Carbonylation 60 Moderate Moderate Moderate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-dimethylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert 2,5-dimethylphenol to its corresponding alcohols.

    Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted phenols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The search results provide information on 2,5-dimethylphenol and a preparation method for 3,5-dimethylphenol, but none discuss "Carbonic acid;2,5-dimethylphenol" . Therefore, the following information pertains to 2,5-dimethylphenol.

2,5-Dimethylphenol

Overview: 2,5-Dimethylphenol, also known as C8H10O, is a dimethylphenol isomer .

Applications:

  • 2,5-Dimethylphenol is used in synthesis .
  • Dimethylphenols, including 2,5-dimethylphenol, are components of disinfectants, solvents, pharmaceuticals, insecticides, fungicides, and plasticizers .

Physical and Chemical Properties:

  • Density: 0.9 g/cm3 at 75°C
  • Explosion limit: 1.4 % (V)
  • Flash point: 80 - 95 °C
  • Melting point: 75 - 77 °C
  • Vapor pressure: 0.208 hPa at 25 °C
  • Solubility: Slightly soluble at 3.54 g/L
  • Incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents . It corrodes steel, brass, copper, and copper alloys .

Safety and Hazards:

  • Categories of danger: Toxic, corrosive, and dangerous for the environment .
  • Hazard Classes and Categories:
    • Acute Toxicity: Category 3
    • Skin Corrosion: Category 1B
    • Skin Sensitization: Category 1B
    • Eye Damage: Category 1
    • Hazardous to the aquatic environment (chronic): Category 2
  • Health Hazards: Exposure symptoms include severe irritation and burns of the skin and eyes, respiratory tract irritation, dizziness, stomach pain, exhaustion, coma, and potential liver or kidney damage . Inhalation may lead to burning sensations, coughing, wheezing, laryngitis, and shortness of breath, and can be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis and pulmonary edema .
  • It is highly toxic by inhalation, ingestion, or skin absorption and corrosive to the mucous membranes, upper respiratory tract, eyes, and skin . When heated, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Phenolic Compounds

Structural and Physicochemical Properties

Dimethylphenol isomers differ in methyl group positions, leading to distinct physical and chemical behaviors:

Compound Retention Index (GC) H-ORAC Value (mmol TE/g) Log P (Octanol-Water)
2,5-Dimethylphenol 1151 0.847 ± 0.066 2.47
2,4-Dimethylphenol 1138 0.862 ± 0.057 2.39
2,6-Dimethylphenol 1185 N/A 2.53
3,4-Dimethylphenol 1190 N/A 2.45
3,5-Dimethylphenol 1167 1.037 ± 0.132 2.51
  • Retention Indices : 2,5-DMP is distinguishable from 2,4-DMP via GC-MS after acetylation (retention time: 2,5-DMP acetate > 2,4-DMP acetate) .
  • Antioxidant Capacity : 3,5-DMP exhibits the highest H-ORAC value (1.037), suggesting superior radical-scavenging activity compared to 2,5-DMP (0.847) .
  • Hydrophobicity : All isomers share similar log P values (~2.4–2.5), indicating comparable solubility in lipid membranes .

Key Research Findings

Synthesis : 2,5-DMP is selectively synthesized from cellulose/hemicellulose using Fe₃O₄-based catalysts (yield: 12.8 wt%) , whereas 2,4-DMP is a byproduct of coal tar distillation .

Metabolism : Rat hepatic microsomes metabolize 2,5-DMP 30% faster than pulmonary microsomes, suggesting organ-specific detoxification pathways .

Environmental Fate : 2,5-DMP is undetected in post-reaction coking wastewater condensate, indicating complete degradation under high-temperature gasification .

Q & A

Basic Research Questions

Q. What are the key structural and chemical properties of 2,5-dimethylphenol that influence its reactivity in organic synthesis?

  • Answer: 2,5-Dimethylphenol (CAS RN 95-87-4) is a di-substituted phenolic compound with hydroxyl and methyl groups at the 1, 2, and 5 positions on the benzene ring. Its molecular weight is 122.16 g/mol, with a melting point of 188–192°C . The electron-donating methyl groups enhance steric hindrance and reduce solubility in polar solvents, influencing its reactivity in alkylation or acylation reactions. The hydroxyl group enables participation in hydrogen bonding and electrophilic substitution reactions, critical for synthesizing derivatives like esters or ethers .

Q. How does the acidity of carbonic acid compare to phenol and its methyl-substituted derivatives like 2,5-dimethylphenol?

  • Answer: Carbonic acid (pKa ≈ 6.4) is weaker than phenol (pKa ≈ 9.99) due to resonance stabilization of the phenoxide ion. Methyl substitution in 2,5-dimethylphenol increases electron density on the aromatic ring via inductive effects, further reducing acidity (estimated pKa ~10.5–11.0). This trend is confirmed by comparative titration experiments using UV-Vis spectroscopy or potentiometric methods .

Q. What methodologies are recommended for the synthesis and purification of 2,5-dimethylphenol in laboratory settings?

  • Answer: Synthesis typically involves Friedel-Crafts alkylation of phenol with methanol under acidic catalysis (e.g., H₂SO₄) or methylation via Grignard reagents. Purification is achieved via vacuum distillation (bp ~215–220°C) or recrystallization using ethanol-water mixtures. Purity verification requires HPLC (C18 column, methanol-water mobile phase) or GC-MS (retention time ~8.5 min, m/z 122 for molecular ion) .

Advanced Research Questions

Q. How do methyl substituents in 2,5-dimethylphenol affect its antioxidant capacity compared to other phenolic compounds, and what methodological considerations are critical in H-ORAC assays?

  • Answer: Methyl groups reduce antioxidant activity by steric hindrance of radical scavenging. H-ORAC assays for 2,5-dimethylphenol yield values of 0.847 µmol TE/µmol, lower than unsubstituted phenol (1.17 µmol TE/µmol). Key methodological considerations include:

  • Standardizing fluorescein concentration and temperature (37°C).
  • Using AAPH as a peroxyl radical initiator.
  • Validating results with LC-MS to exclude degradation artifacts .
    Data Table:
CompoundH-ORAC (µmol TE/µmol)
Phenol1.17
2,5-Dimethylphenol0.847
3,5-Dimethylphenol1.04

Q. What experimental approaches are used to resolve discrepancies in the reported uptake coefficients of 2,5-dimethylphenol in atmospheric chemistry studies?

  • Answer: Uptake coefficients (γ) for 2,5-dimethylphenol on aqueous surfaces vary due to pH-dependent solubility and surface reactivity. The wetted-wall flow tube technique coupled with UV absorption spectroscopy (λ = 270 nm) measures γ between 279–293 K. Discrepancies are addressed by:

  • Controlling humidity (±2% RH) and ionic strength of the aqueous phase.
  • Comparing results with computational models (e.g., COSMOtherm) to predict partitioning behavior .

Q. How can researchers design experiments to elucidate the metabolic pathways of 2,5-dimethylphenol in biological systems, considering interspecies variability?

  • Answer: In vitro assays using liver microsomes (e.g., rat or human) with NADPH cofactors identify phase I metabolites (e.g., hydroxylated derivatives). LC-HRMS detects glucuronide/sulfate conjugates (phase II). Interspecies variability is assessed by comparing metabolic rates in microsomes from different organisms and using siRNA knockdowns to identify cytochrome P450 isoforms (e.g., CYP2E1) .

Q. What advanced analytical techniques are recommended for detecting trace levels of 2,5-dimethylphenol in environmental or biological samples, and how are interferences mitigated?

  • Answer: Solid-phase microextraction (SPME) paired with GC-MS (SIM mode, m/z 122, 107) detects 2,5-dimethylphenol at ng/L levels in water. For biological matrices (e.g., urine), enzymatic hydrolysis (β-glucuronidase) followed by LC-ESI-MS/MS improves sensitivity. Interferences from co-eluting phenols (e.g., 2,4-dimethylphenol) are resolved using tandem mass transitions (122 → 77, 122 → 51) .

Q. How do computational chemistry models assist in predicting the environmental fate and degradation products of 2,5-dimethylphenol?

  • Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict reaction pathways for hydroxyl radical (•OH) oxidation, identifying major degradation products (e.g., 2,5-dimethyl-1,4-benzoquinone). Environmental persistence is modeled using EPI Suite, estimating a half-life of 12–48 hours in air (OH radical concentration: 1.5×10⁶ molecules/cm³) .

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